molecular formula C18H25NO B2487372 8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797558-56-5

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2487372
CAS No.: 1797558-56-5
M. Wt: 271.404
InChI Key: ZRZFXVIWWAYOAQ-UHFFFAOYSA-N
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Description

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane moiety imparts rigidity and stability to the molecule, while the azabicyclo[3.2.1]oct-2-ene structure offers interesting chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can be achieved through several synthetic routes. One common method involves the reaction of adamantane-1-carbonyl chloride with 8-azabicyclo[3.2.1]oct-2-ene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the carbonyl group converted to a hydroxyl group.

    Substitution: Substituted derivatives with new functional groups replacing the carbonyl group.

Scientific Research Applications

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, while the azabicyclo[3.2.1]oct-2-ene structure can facilitate specific interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]oct-2-ene: Shares the bicyclic structure but lacks the adamantane moiety.

    Adamantane derivatives: Compounds with the adamantane structure but different functional groups.

Uniqueness

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the combination of the adamantane and azabicyclo[3.2.1]oct-2-ene structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-adamantyl(8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-17(19-15-2-1-3-16(19)5-4-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-2,12-16H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZFXVIWWAYOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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